Methyl 4-aminobutanoate Hydrochloride
Overview
Description
Synthesis Analysis
Methyl 4-aminobutanoate Hydrochloride can be synthesized from Cbz-protected tert-butyl 4-aminobutanoate through successive substitutions at the alpha-carbon. This process involves phenylseleno and hydroxymethyl groups' substitution, followed by elimination of the selenoxide and halide substitution at the hydroxymethyl group, yielding the compounds with an unexpected degree of stereoselectivity (Silverman, Durkee, & Invergo, 1986).
Molecular Structure Analysis
The molecular structure of Methyl 4-aminobutanoate Hydrochloride derivatives has been explored through various chemical reactions and analyses. For instance, the crystal structure analysis of certain derivatives shows intermolecular hydrogen-bonding interactions forming extended chains, indicating a detailed insight into their molecular organization (Li-Hong Li, Zeng, & Po‐Run Liu, 2006).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, showcasing its reactivity and potential for generating pharmacologically active substances. For example, it can be transformed into tetrazole-containing derivatives through reactions that exploit the reactivity of its amino and carboxy terminal groups, leading to compounds with potential pharmacological activities (Putis, Shuvalova, & Ostrovskii, 2008).
Physical Properties Analysis
The physical properties of Methyl 4-aminobutanoate Hydrochloride, such as solubility, melting point, and stability, are crucial for its application in various fields. Although specific studies focusing solely on these properties were not identified, the methodologies used in synthesis and structure determination indirectly provide insights into its physical characteristics.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and stability under different conditions, are essential for understanding its utility in chemical synthesis and potential therapeutic applications. The compound's ability to form stable derivatives with different chemical groups signifies its versatile chemical nature (Ayi, Guedj, & Septe, 1995).
Scientific Research Applications
Antiamnestic Activity : Compounds derived from Methyl 4-aminobutanoate Hydrochloride demonstrated antiamnestic activity, making them promising for further pharmacological study. The most active derivatives were those containing hydroxymethyl and benzyl radicals (Міщенко et al., 2021).
Blood-Brain Barrier Penetration : Methyl 4-aminobutanoate Hydrochloride, after intracardiac administration, can cross the blood-brain barrier in rats. It exhibits antiaggressive effects and can decrease isoniazid-induced convulsions, showing its potential in neurological applications (Bianchi et al., 1983).
Pharmacologically Active Substances : Research on the synthesis of 3,4-disubstituted 4-aminobutanoic acids, related to Methyl 4-aminobutanoate Hydrochloride, indicates interest in these compounds as pharmacologically active substances. These derivatives are explored for their potential in medical applications (Vasil'eva et al., 2016).
GABA Aminotransferase Inhibition : Methyl 4-aminobutanoate Hydrochloride acts as a competitive inhibitor of GABA aminotransferase in vitro. This action suggests its role in neurological disorders where GABAergic activity is a factor (Silverman et al., 1986).
Electrosynthesis Applications : The compound has been used in electrosynthesis studies, demonstrating its utility in chemical synthesis processes. This application is relevant for developing new synthetic methods (Konarev et al., 2007).
Safety and Hazards
Methyl 4-aminobutyrate Hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, mist, gas, or vapors, and avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
Mechanism of Action
Target of Action
It is known to be an ester hydrochloride used as a chiral auxiliary in the synthesis of aminobutyric acid . It has been shown to have cognitive enhancing effects and to increase brain levels of L-glutamic acid .
Mode of Action
It is known to cross the blood-brain barrier after intracardiac administration to the rat . It exhibits an antiaggressive effect , which could be linked to its cognitive enhancing effects .
Biochemical Pathways
Given its role in increasing brain levels of l-glutamic acid , it may be involved in the glutamate neurotransmitter system, which plays a crucial role in cognitive functions.
Pharmacokinetics
It is known to cross the blood-brain barrier , which suggests it has good bioavailability in the brain.
Result of Action
It is known to have cognitive enhancing effects and exhibits an antiaggressive effect . These effects could be the result of its interaction with the glutamate neurotransmitter system in the brain.
properties
IUPAC Name |
methyl 4-aminobutanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-8-5(7)3-2-4-6;/h2-4,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGPRLVPWACBHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80926678 | |
Record name | Methyl 4-aminobutanoatato--hydrogen chlorido (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80926678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-aminobutanoate Hydrochloride | |
CAS RN |
13031-60-2 | |
Record name | Methyl 4-aminobutyrate hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13031-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-aminobutanoatato--hydrogen chlorido (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80926678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxy-4-oxobutan-1-aminium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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